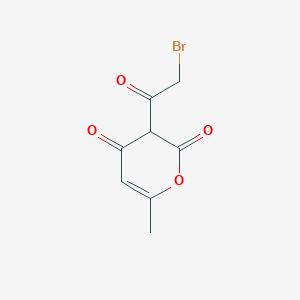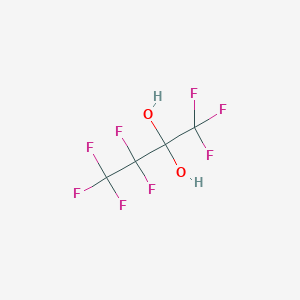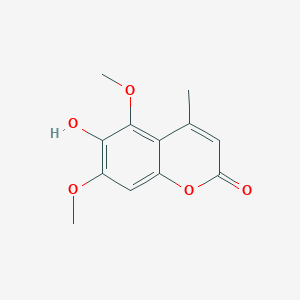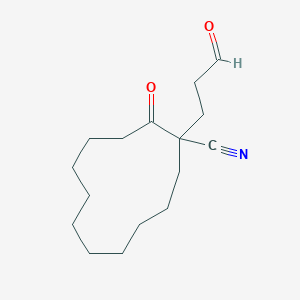![molecular formula C15H10O3 B14322650 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid CAS No. 111864-93-8](/img/structure/B14322650.png)
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and an ethynyl linkage attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-hydroxybenzaldehyde and 2-iodobenzoic acid.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-hydroxybenzaldehyde is reacted with 2-iodobenzoic acid in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial-scale production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethynyl group can be reduced to an ethylene linkage.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethylene-linked benzoic acid derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
2-[(2-Hydroxyphenyl)ethynyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ethynyl linkage provides rigidity and planarity, facilitating binding to specific sites. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
2-Ethynylbenzoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but different overall structure.
Uniqueness: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid is unique due to the combination of the hydroxyphenyl group and the ethynyl linkage, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Numéro CAS |
111864-93-8 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyphenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C15H10O3/c16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15(17)18/h1-8,16H,(H,17,18) |
Clé InChI |
UDLSRWSRPFTFGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)

![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

